Pyrizinostatin
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Overview
Description
Pyrizinostatin is a natural product that belongs to the pyrrolo[1,4]benzodiazepine family. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 1998. Since then, pyrizinostatin has attracted considerable attention due to its unique structure and promising biological activities.
Scientific Research Applications
Inhibition of Pyroglutamyl Peptidase
Pyrizinostatin has been identified as an inhibitor of pyroglutamyl peptidase (PG-peptidase), a discovery made during screenings for PG-peptidase inhibitors. This compound was isolated from the microbial strain SA2289, belonging to the genus Streptomyces. The structure of pyrizinostatin was determined through NMR spectral analysis and X-ray analysis, revealing its composition as 2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido[5,4-^]l,2,4-triazine-3,5,7(6//)-trione (Aoyagi et al., 1992).
Structure Determination
Further research into pyrizinostatin focused on its structural determination. It was obtained as colorless crystals, with the molecular formula established as CnH15N5O4. The analysis included high-resolution mass spectrometry and elemental analysis. The structure was confirmed through detailed NMR data and crystal X-ray diffraction analysis, providing insight into its molecular configuration and chemical properties (Hatsu et al., 1992).
properties
CAS RN |
146406-84-0 |
---|---|
Product Name |
Pyrizinostatin |
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2,6,8-trimethyl-4a-(2-oxopropyl)-4H-pyrimido[5,4-e][1,2,4]triazine-3,5,7-trione |
InChI |
InChI=1S/C11H15N5O4/c1-6(17)5-11-7(13-16(4)9(19)12-11)14(2)10(20)15(3)8(11)18/h5H2,1-4H3,(H,12,19) |
InChI Key |
HUZNODILVCXFIG-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC(=O)CC12C(=NN(C(=O)N1)C)N(C(=O)N(C2=O)C)C |
synonyms |
2,4,4a,8-tetrahydro-2,6,8-trimethyl-4a-(2-oxopropyl)pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione pyrizinostatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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